

# Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate chemical properties and structure

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## Compound of Interest

Compound Name: Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate

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## An In-depth Technical Guide to Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for **methyl 3-amino-5,6-dichloropyrazine-2-carboxylate**, a key intermediate and impurity in the synthesis of pharmaceuticals such as Amiloride.<sup>[1]</sup> This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Structure and Identifiers

**Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate** is a substituted pyrazine derivative with the molecular formula  $C_6H_5Cl_2N_3O_2$ .<sup>[2][3]</sup> Its structure is characterized by a pyrazine ring substituted with an amino group, two chlorine atoms, and a methyl carboxylate group.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
CAS Number	1458-18-0[2][3]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> Cl <sub>2</sub> N <sub>3</sub> O <sub>2</sub> [2][3]
SMILES	<chem>COC(=O)C1=C(N=C(C(=N1)Cl)Cl)N</chem> [2]
InChI	InChI=1S/C6H5Cl2N3O2/c1-13-6(12)2-5(9)11-4(8)3(7)10-2/h1H3,(H2,9,11)[2]
InChIKey	USYMCUGEGUFUBI-UHFFFAOYSA-N[2]

## Physicochemical Properties

The compound is typically a solid, appearing as a red to pale brown or dark brown powder, crystals, or chunks.[4] It has low solubility in water due to its hydrophobic nature but is soluble in some organic solvents like dichloromethane.[5]

Table 2: Physicochemical Data

Property	Value
Molecular Weight	222.03 g/mol [2][3][6]
Appearance	Red to pale brown to dark brown powder, crystals, or chunks[4]
Melting Point	227-241 °C[4] / 230-233 °C (lit.)[6]
Boiling Point	Data not available
Solubility in Water	Low solubility, hydrophobic nature[5]
Solubility in Organic Solvents	Soluble in dichloromethane[5]
Storage Temperature	+5°C[1] or room temperature[6]

## Spectral Data

While detailed spectral data is often proprietary to chemical suppliers, general information regarding the techniques used for identification is available.

Table 3: Spectral and Analytical Data

Analytical Technique	Description
FTIR	Conforms to structure[4]
<sup>1</sup> H-NMR	Data available from suppliers
<sup>13</sup> C-NMR	Data available from suppliers
Mass Spectrometry	Data available from suppliers
Purity (HPLC)	≥96.0%[4]

## Experimental Protocols

### Synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate

A documented method for the synthesis of this compound involves the chlorination of a precursor.[7][8] The following is a summary of a patented synthetic procedure.

Starting Material: Methyl 3-aminopyrazine-2-carboxylate (or a related precursor).

Reagents and Solvents:

- Sulfuryl chloride
- Acetonitrile (for recrystallization)[7]
- Benzene (for washing)[8]
- Petroleum ether (for washing)[8]

Procedure Summary:

- The starting aminopyrazine carboxylate is reacted with an excess of sulfonyl chloride.
- The reaction mixture is heated to reflux (approximately 60-70°C) for several hours and then stirred at room temperature overnight.[7][8]
- Excess sulfonyl chloride is removed, typically by distillation under reduced pressure.[7]
- The resulting crude product, often a dark red mixture, is cooled to induce crystallization.[8]
- The crystals are collected by filtration and washed sequentially with cold benzene and petroleum ether.[8]
- The crude product is then purified by recrystallization from a suitable solvent, such as acetonitrile, to yield the final product as red crystals.[7][8]

## Analytical Method: High-Performance Liquid Chromatography (HPLC)

An established reverse-phase HPLC method is available for the analysis of **methyl 3-amino-5,6-dichloropyrazine-2-carboxylate**. [9]

Chromatographic Conditions:

- Column: Newcrom R1[9]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier.[9]
  - For standard analysis, phosphoric acid is used.[9]
  - For Mass Spectrometry (MS) compatible applications, formic acid should be substituted for phosphoric acid.[9]
- Detection: UV-Vis detector (wavelength not specified but typical for aromatic compounds).

This method is scalable and can be adapted for preparative separation to isolate impurities.[9]

## Logical Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of **methyl 3-amino-5,6-dichloropyrazine-2-carboxylate**.



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### Synthesis and Analysis Workflow

## Biological Context and Applications

**Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate** is primarily recognized as a crucial intermediate in the synthesis of the diuretic drug Amiloride.[1] As such, its main relevance in drug development is in the context of process chemistry and the characterization of pharmaceutical impurities. There is currently no significant body of literature suggesting a direct biological activity or its involvement in specific signaling pathways. Its importance lies in ensuring the purity and safety of the final active pharmaceutical ingredient.

## Safety and Handling

This compound is associated with several hazard classifications. It is reported to cause skin and serious eye irritation, may cause respiratory irritation, and can be harmful if inhaled.[2] Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be used when handling this chemical.[6] It should be stored in a well-ventilated area, with some suppliers recommending refrigerated storage.[1]

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